molecular formula C12H17NO2S B13555159 tert-Butyl (4-mercaptobenzyl)carbamate

tert-Butyl (4-mercaptobenzyl)carbamate

Cat. No.: B13555159
M. Wt: 239.34 g/mol
InChI Key: JMHJOLSSLHUXMQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-mercaptobenzyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group, a mercaptobenzyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-mercaptobenzyl)carbamate typically involves the reaction of 4-mercaptobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-mercaptobenzyl)carbamate can undergo oxidation reactions where the thiol group is oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate protecting group.

    Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (4-mercaptobenzyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex peptides and proteins .

Biology: In biological research, the compound is used to study the interactions of thiol groups with various biomolecules. It serves as a model compound to investigate the role of thiol groups in enzymatic reactions and protein folding .

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs in the body. This compound can be used to protect active drug molecules during their delivery to the target site .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings that require specific functional groups for enhanced performance .

Mechanism of Action

The mechanism of action of tert-Butyl (4-mercaptobenzyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing the amine from participating in side reactions. The thiol group can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-mercaptobenzyl)carbamate is unique due to the presence of the thiol group, which imparts distinct chemical reactivity. The thiol group allows the compound to participate in specific reactions such as thiol-disulfide exchange, making it valuable in both synthetic and biological applications .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

tert-butyl N-[(4-sulfanylphenyl)methyl]carbamate

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-8-9-4-6-10(16)7-5-9/h4-7,16H,8H2,1-3H3,(H,13,14)

InChI Key

JMHJOLSSLHUXMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S

Origin of Product

United States

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